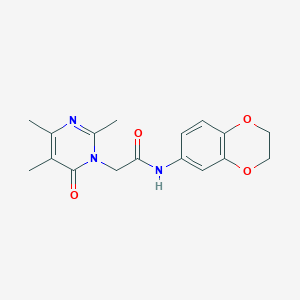

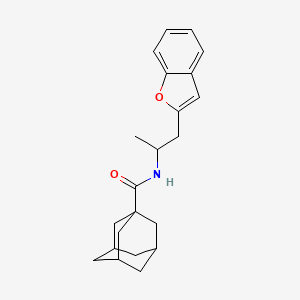

![molecular formula C14H10Br2FNO B2514322 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol CAS No. 477848-41-2](/img/structure/B2514322.png)

2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tautomeric Equilibrium Analysis

The study titled "Analysis of tautomeric equilibrium in (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol compound" investigates the tautomeric balance between the phenol-imine and keto-amine forms of the compound. Utilizing both experimental methods such as XRD, UV-vis, and NMR, and theoretical approaches like DFT and TD-DFT, the research provides insight into the structural preferences of the compound. It was found that the compound exists predominantly in the phenol-imine form in the solid state, while in solvents like benzene, EtOH, and DMSO, both tautomeric forms can be present. Notably, in acetone-d6 solvent, the phenol and keto structures were observed in a ratio of 11:9, indicating a close equilibrium between the two forms .

Synthesis Analysis

The synthesis of related compounds is explored in the paper "Synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid," which describes a high-sensitivity enzymatic method for phenol determination. The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through a three-step reaction involving bromination, diazotization, and hydrolysis, starting from amino benzoic acid. The study delves into the effects of various factors such as sulfuric acid concentration, sodium nitrite concentration, temperature, and the rate of diazonium sulfate hydrolysis on the yield. The optimized conditions led to a high yield of 93.4% with a purity of 99.7%, and the structure of the synthesized product was confirmed using IR, 1H NMR, and 13C NMR techniques .

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the first paper does offer valuable information on the structural preferences of a closely related compound, which suggests that similar investigative techniques could be applied to "2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol" to determine its molecular structure. Techniques such as XRD could be used to analyze the solid-state structure, while NMR and UV-vis spectroscopy could provide insights into the solution state .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specific to "2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol." However, the synthesis paper offers a glimpse into the chemical reactions involved in synthesizing a structurally similar compound, which includes bromination and diazotization reactions that could potentially be relevant to the compound of interest. These reactions are crucial for introducing bromine atoms and converting amino groups into diazonium groups, which are key steps in the synthesis of brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol" are not directly discussed in the provided papers. Nonetheless, the first paper's analysis of tautomeric equilibrium provides some insight into the compound's behavior in different solvents, which is an important aspect of its chemical properties. The solvent-dependent existence of tautomeric forms indicates that the compound's physical properties, such as solubility and stability, may also vary with the solvent used . The second paper, while not directly related to the compound , does emphasize the importance of purity and yield in the synthesis process, which are critical physical properties for practical applications .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Balaydın et al. (2012) explored the inhibitory properties of novel bromophenols, including 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol, on human carbonic anhydrase isozymes. These compounds demonstrated promising inhibitory activities and could be used as leads for novel carbonic anhydrase inhibitors, valuable in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, Göksu, & Menzek, 2012).

Antioxidant Effects

Olsen et al. (2013) isolated bromophenols from red algae and examined their antioxidant activity using biochemical and cellular assays. These compounds, including structures similar to 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol, showed potent antioxidant effects, indicating their potential use in combating oxidative stress-related conditions (Olsen, Hansen, Isaksson, & Andersen, 2013).

Anticancer Potential

Xu et al. (2004) investigated dibenzyl bromophenols from brown algae, discovering novel compounds with different dimerization patterns. These compounds, including analogs of 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol, showed selective cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Xu et al., 2004).

Synthesis and Structural Analysis

Ashfaq et al. (2022) focused on the synthesis of fluoro-functionalized imines, including compounds related to 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol. Their study provided insights into the molecular structure and stability of such compounds, which is crucial for their application in various fields, including material science (Ashfaq et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dibromo-6-[(4-fluorophenyl)methyliminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2FNO/c15-11-5-10(14(19)13(16)6-11)8-18-7-9-1-3-12(17)4-2-9/h1-6,8,19H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOVHTSGPYTOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=CC2=C(C(=CC(=C2)Br)Br)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)